Enantiomeric Purity of Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate via Engineered Biocatalysis
The mutant alcohol dehydrogenase LkTADH (A94T/F147L/L199H/A202L) enables the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to produce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with an enantiomeric excess of 99.5%. This engineered enzyme exhibits a 3.7-fold and 42-fold improvement in specific activity over the previously used LbADH (0.34 U/mg) and wild-type LkADH (0.03 U/mg), respectively [1].
| Evidence Dimension | Specific Activity (U/mg) for CDOH reduction |
|---|---|
| Target Compound Data | 1.27 U/mg (with LkTADH mutant) |
| Comparator Or Baseline | 0.34 U/mg (LbADH enzyme) and 0.03 U/mg (wild-type LkADH enzyme) |
| Quantified Difference | 3.7-fold and 42-fold improvement |
| Conditions | Whole-cell biocatalysis with engineered Lactobacillus kefir alcohol dehydrogenase |
Why This Matters
Superior specific activity directly reduces enzyme loading and reaction time in industrial production, lowering cost and improving process efficiency.
- [1] He, X.-J., Chen, S.-Y., Wu, J.-P., Yang, L.-R., Xu, G. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Appl. Microbiol. Biotechnol. 2015, 99 (21), 8963-8975. View Source
